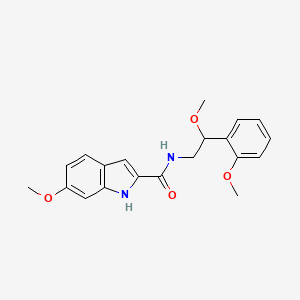

![molecular formula C16H23N3O2 B2823790 1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 902349-32-0](/img/structure/B2823790.png)

1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

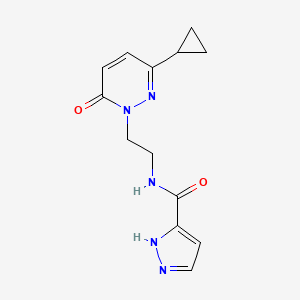

“1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge . This compound is used in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. A series of novel piperidine-4-carboxamide derivatives have been synthesized and characterized using various spectral techniques . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” is characterized by a six-membered ring containing five methylene bridges and one amine bridge . The compound also contains a 2,5-dimethylanilino group and a 2-oxoethyl group .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions of “1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide” are not mentioned in the retrieved papers.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The compound’s piperidine ring offers structural diversity, making it valuable for designing pharmaceuticals. Researchers explore modifications of the piperidine moiety to enhance drug efficacy, bioavailability, and target specificity. Potential applications include antiviral agents, antipsychotics, and analgesics .

Antimalarial Activity

The synthesis of 1,4-disubstituted piperidines has led to compounds with antimalarial properties. These derivatives exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria. Researchers continue to explore novel piperidine-based antimalarials .

Organocatalysis and Asymmetric Synthesis

Piperidines serve as versatile substrates in asymmetric synthesis. Recent advances involve using quinoline organocatalysts and trifluoroacetic acid to create enantiomerically enriched piperidines. These methods enable efficient access to chiral piperidine derivatives for various applications .

Spiropiperidines and Spirocycles

Spiropiperidines, characterized by a spiro-fused piperidine ring, have gained attention due to their unique three-dimensional structures. Researchers explore their use in drug discovery, particularly as scaffolds for novel bioactive compounds. Spirocycles derived from piperidines also find applications in medicinal chemistry .

Heterocyclic Synthesis and Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines are essential. Researchers investigate cyclization, cycloaddition, annulation, and amination reactions to access diverse piperidine derivatives. Multicomponent reactions provide streamlined routes to functionalized piperidines .

Biological Evaluation and Pharmacological Activity

Natural and synthetic piperidines undergo rigorous biological evaluation. Researchers assess their interactions with receptors, enzymes, and cellular pathways. Piperidine-containing compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Understanding their pharmacological activity aids drug discovery .

Mécanisme D'action

The mechanism of action of piperidine derivatives in biological systems is complex and depends on the specific derivative. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(2,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-3-4-12(2)14(9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMGCZGGAKDLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)